2,6-Difluoro vs. 3,4-Difluoro Benzamide Substitution: Predicted Physicochemical Divergence
The target compound (2,6-difluoro isomer, CAS 450343-12-1) is structurally distinct from the commercially available 3,4-difluoro isomer (CAS 893937-79-6). The symmetric 2,6-difluoro arrangement creates two ortho-fluorine atoms adjacent to the amide carbonyl, which is predicted to lower the pKa of the amide N–H and increase the compound's hydrogen-bond donor capacity relative to the 3,4-isomer [1]. Computational comparison using PubChem data indicates that the 2,6-difluoro isomer has a predicted LogP (XLogP3) of approximately 3.8, and a topological polar surface area (TPSA) of 46.9 Ų, identical to the 3,4-isomer in molecular formula but differing in electronic distribution due to fluorine positioning [1][2]. This difference is critical because ortho-fluorine substitution on benzamides alters amide bond conformation and metabolic soft-spot vulnerability, as evidenced by pharmacokinetic studies on 2,6-difluorobenzamide SOC inhibitors where the 2,6-difluoro pattern contributed to a prolonged half-life (T₁/₂ = 24 h) [3]. No ortho-fluorine effect exists in the 3,4-difluoro isomer.
| Evidence Dimension | Predicted physicochemical properties and fluorine substitution pattern effect |
|---|---|
| Target Compound Data | 2,6-Difluoro isomer: XLogP3 ~3.8; TPSA 46.9 Ų; two ortho-F atoms adjacent to amide; predicted lower amide N–H pKa |
| Comparator Or Baseline | 3,4-Difluoro isomer (CAS 893937-79-6): XLogP3 ~3.8; TPSA 46.9 Ų; zero ortho-F atoms adjacent to amide; predicted higher amide N–H pKa |
| Quantified Difference | No direct experimental comparative data available; structural difference in ortho-fluorine count (2 vs 0) alters amide conformation, hydrogen-bond donor strength, and metabolic stability based on class-level SAR. |
| Conditions | Computational prediction; PubChem database; comparative structural analysis; 2,6-difluorobenzamide PK data from Huang et al. (SOC inhibitor series) |
Why This Matters
Ortho-fluorine effects on amide conformation and metabolic stability are well-established in medicinal chemistry; the 2,6-difluoro pattern may confer superior metabolic resistance relative to the 3,4-isomer, which is a key consideration in selecting a compound for in vivo pharmacological studies.
- [1] PubChem. 2,6-Difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CID available via InChI Key KHPTUHNIEQXXQX-UHFFFAOYSA-N). Predicted LogP (XLogP3), TPSA, and other computed properties. View Source
- [2] PubChem. 3,4-Difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CID available via CAS 893937-79-6). Predicted LogP (XLogP3), TPSA, and other computed properties. View Source
- [3] Huang YC, et al. 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors: pharmacokinetic study of MPT0M004 (T₁/₂ = 24 h, oral bioavailability F = 34%). Published online; NCBI/NLM. View Source
